molecular formula C7H6BNO6 B1203773 4-Carboxy-2-nitrophenylboronic acid CAS No. 85107-54-6

4-Carboxy-2-nitrophenylboronic acid

Cat. No. B1203773
CAS RN: 85107-54-6
M. Wt: 210.94 g/mol
InChI Key: APBXPKJLXBBPQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-carboxy-2-nitrophenylboronic acid often involves cross-coupling reactions, such as the Suzuki coupling. A study by Elumalai et al. (2016) developed an efficient method for Suzuki cross-coupling of highly substituted 1-chloro-2-nitrobenzene with phenylboronic acid, which could be related to the synthesis strategies for derivatives of 4-carboxy-2-nitrophenylboronic acid. This method utilizes Pd(PPh3)4 as a catalyst under mild conditions, offering high yields and selectivities (Elumalai, Alexander H Sandtorv, & H. Bjørsvik, 2016).

Molecular Structure Analysis

The crystal and molecular structure of related compounds can provide insights into the potential arrangement of 4-carboxy-2-nitrophenylboronic acid. For instance, Wilk et al. (2014) investigated the structure of 4-nitrobenzylphosphonic acid, which, like 4-carboxy-2-nitrophenylboronic acid, features a nitro substituent. Their research utilized vibrational spectroscopy and X-ray diffraction to detail intermolecular interactions, which could mirror the behavior of 4-carboxy-2-nitrophenylboronic acid in solid-state (Wilk, K. Jarzembska, J. Janczak, J. Hoffmann, & V. Videnova-Adrabińska, 2014).

Chemical Reactions and Properties

Boronic acids, including 4-carboxy-2-nitrophenylboronic acid, are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Ishihara and Lu (2016) demonstrated the use of arylboronic acids in dehydrative condensation reactions, highlighting the potential reactivity of 4-carboxy-2-nitrophenylboronic acid in forming amide bonds under catalytic conditions. This study emphasizes the chemical reactivity of boronic acids in facilitating bond formation between carboxylic acids and amines (Ishihara & Yanhui Lu, 2016).

Physical Properties Analysis

The physical properties of boronic acids are significantly influenced by their molecular structure. The solid-state structures of 4-carboxyphenylboronic acid, as reported by SeethaLekshmi and Pedireddi (2007), provide insight into the hydrogen bonding and crystal packing that might be expected for 4-carboxy-2-nitrophenylboronic acid. Their research shows how different hydration states affect the crystal lattice, potentially impacting the solubility and stability of the compound (SeethaLekshmi & V. Pedireddi, 2007).

Chemical Properties Analysis

The chemical behavior of 4-carboxy-2-nitrophenylboronic acid can be inferred from studies on similar compounds. Dikmen and Alver (2021) explored the vibrational properties of 4-carboxy Phenylboronic acid, providing detailed insights into the intermolecular hydrogen bonding that could be relevant for understanding the reactivity and interactions of 4-carboxy-2-nitrophenylboronic acid in various chemical environments. Their findings are crucial for predicting the reactivity and functional group compatibility of such compounds (Dikmen & Ö. Alver, 2021).

Scientific Research Applications

  • Molecular Structure and Spectroscopy :

    • 4-Carboxy Phenylboronic acid (4-cpba) has been studied for its molecular structure and spectroscopic parameters using FT-IR and Raman spectroscopy. Researchers investigated its molecular dimer and trimer structures for intermolecular hydrogen bonding (Dikmen & Alver, 2021).
    • Another study focused on the solvent-dependent structural properties of 4-cpba using X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) methods. The study revealed significant structural preferences of 4-cpba depending on the solvent used (Dikmen, Alver, & Parlak, 2018).
  • Drug Delivery and Medical Applications :

    • 4-Carboxy-2-nitrophenylboronic acid has been used in the development of pH-sensitive drug delivery systems. It functions as a linker to connect mesoporous silica nanoparticles and fluorescent β-cyclodextrin, demonstrating acid sensitivity and potential for controlled drug release (Chen et al., 2015).
    • It has also been employed in shell-crosslinked micelles for efficient intracellular drug deliveries, showing potential as a drug delivery system for cancer therapy (Zhao et al., 2014).
  • Food Industry Applications :

    • The compound has been investigated for the specific reduction of fructose in food matrices, demonstrating potential for applications in acid media and sugar reduction in natural food products (Pietsch & Richter, 2016).
  • Material Science and Chemistry :

    • In material science, 4-Carboxy-2-nitrophenylboronic acid has been used to modulate the optical properties of carbon nanotubes, indicating a dependence of quantum yield on molecular structure (Mu et al., 2012).
    • It has also been utilized in the synthesis of functionalized ortho-nitrophenylboronic acids, demonstrating its versatility in chemical synthesis (Collibee & Yu, 2005).

Safety And Hazards


  • Warning : 4-Carboxy-2-nitrophenylboronic acid may cause skin and eye irritation.

  • Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.


Future Directions

Future research could explore:



  • Applications : Investigate potential applications in drug discovery, catalysis, and materials science.

  • Derivatives : Synthesize derivatives with modified boronic acid groups for enhanced reactivity.


properties

IUPAC Name

4-borono-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBXPKJLXBBPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234224
Record name 4-Carboxy-2-nitrobenzeneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carboxy-2-nitrophenylboronic acid

CAS RN

85107-54-6
Record name 4-Carboxy-2-nitrobenzeneboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085107546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carboxy-2-nitrobenzeneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carboxy-2-nitrobenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MJ Swierczynski, ZT Ball - Bioconjugate Chemistry, 2020 - ACS Publications
… A 5-kDa PEG-nitrophenylboronic acid (1a) was easily synthesized by coupling 4-carboxy-2-nitrophenylboronic acid with an amine-terminated 5-kDa PEG. The V131C mutant of T4 …
Number of citations: 11 pubs.acs.org
MJ Swierczynski - 2022 - scholarship.rice.edu
… A 5-kDa PEG-nitrophenylboronic acid (1a) was easily synthesized by coupling 4-carboxy-2-nitrophenylboronic acid with an amineterminated 5-kDa PEG. The V131C mutant of T4 …
Number of citations: 0 scholarship.rice.edu
MP Groziak, AD Ganguly… - Journal of the American …, 1994 - ACS Publications
… of 4-carboxy-2-nitrophenylboronic acid,29 but the only two instances of this type uncovered in the present study both involved the weak chelation of a methoxyl group into a aryl borate …
Number of citations: 102 pubs.acs.org
Z Li, B Luo, L Yu, F Lan, Y Wu - Journal of Materials Chemistry B, 2021 - pubs.rsc.org
… of each phenylboronic acid; the specific amounts were as follows: 1-hydroxy-1, 3-dihydro-2, 1-benzoxaborole-6-carboxylic acid (CBX) (161.0 mg), 4-carboxy-2-nitrophenylboronic acid (…
Number of citations: 11 pubs.rsc.org
DG Hall - Boronic acids: preparation and applications in …, 2005 - Wiley Online Library
… Exceptionally, the highly electron-poor arylboronic acid 4-carboxy-2-nitrophenylboronic acid (13) was reported to undergo slow oxidation to the corresponding phenol when left in …
Number of citations: 315 onlinelibrary.wiley.com
S Simmons, A Fratini, V Benin - Acta Crystallographica Section C …, 2011 - scripts.iucr.org
… 7, 944-949.] ], but it is somewhat greater in 4-carboxy-2-nitrophenylboronic acid [1.209 (3) … of closely related compounds, such as 4-carboxy-2-nitrophenylboronic acid [H—O = 1.86 (3) Å …
Number of citations: 2 scripts.iucr.org
F Abi-Ghaida - Fundamentals and Applications of Boron Chemistry, 2022 - Elsevier
Despite the forte of organic medicinal chemistry, impediments as the dreaded drug-resistance phenomenon necessitate forging alternative drugs equipped with unorthodox warheads. …
Number of citations: 3 www.sciencedirect.com
M Hall - 2000 - Wiley Online Library
… The X-ray crystallographic analysis of other arylboronic acids like p-methoxyphenyl boronic acid (2) [10] and 4-carboxy-2-nitrophenylboronic acid (3, Figure 1.2) [11] is consistent with …
Number of citations: 1 onlinelibrary.wiley.com
H Xiao, W Chen, JM Smeekens, R Wu - Nature communications, 2018 - nature.com
Protein glycosylation is ubiquitous in biological systems and essential for cell survival. However, the heterogeneity of glycans and the low abundance of many glycoproteins complicate …
Number of citations: 138 www.nature.com
AD Ganguly - 1995 - search.proquest.com
… crystal structure of 4-carboxy-2-nitrophenylboronic acid,56 but the only two structures of this type in this study are the weak chelates 66 and 67. With the exception of 41 in H2O solution, …
Number of citations: 2 search.proquest.com

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